N,N-DiBoc-4-methylaniline
Overview
Description
N,N-DiBoc-4-methylaniline is a chemical compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . It is a derivative of aniline, where the amino group is protected by two tert-butoxycarbonyl (Boc) groups, and a methyl group is attached to the para position of the aromatic ring. This compound is commonly used in organic synthesis as a protected intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DiBoc-4-methylaniline typically involves the protection of 4-methylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like ethanol or dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and temperature control. The use of heterogeneous catalysts like Amberlyst-15 can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N,N-DiBoc-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The Boc groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in the presence of hydrochloric acid (HCl).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc protecting groups.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid derivatives.
Reduction: Formation of 4-methylaniline derivatives.
Substitution: Formation of free 4-methylaniline.
Scientific Research Applications
N,N-DiBoc-4-methylaniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a protected intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptide and protein analogs.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-DiBoc-4-methylaniline primarily involves the protection and deprotection of the amino group. The Boc groups protect the amino group from unwanted reactions during synthetic procedures. The deprotection process involves the cleavage of the Boc groups under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-methylaniline: Similar structure but with only one Boc group.
N,N-DiBoc-aniline: Similar structure but without the methyl group on the aromatic ring.
N,N-DiBoc-3-methylaniline: Similar structure but with the methyl group at the meta position.
Uniqueness
N,N-DiBoc-4-methylaniline is unique due to the presence of two Boc groups and a methyl group at the para position, which provides specific steric and electronic properties that can influence its reactivity and selectivity in synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(4-methylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRZMERTWHZONI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.